molecular formula C10H15NO3 B8250971 2-Methoxy-5-(2-methoxyethoxy)aniline

2-Methoxy-5-(2-methoxyethoxy)aniline

Cat. No.: B8250971
M. Wt: 197.23 g/mol
InChI Key: VQWAWCVIGDJLGL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-methoxyethoxy)aniline is an aromatic amine derivative featuring a methoxy group at position 2 and a methoxyethoxy substituent at position 5 of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of polymers and heterocyclic compounds. For example, it is used in the synthesis of polyether-based ligands, as demonstrated in reactions with 1,2-bis(2-iodoethoxy)ethane under reflux conditions . Its structural flexibility and electron-rich aromatic system make it valuable for designing bioactive molecules and functional materials.

Properties

IUPAC Name

2-methoxy-5-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-8-3-4-10(13-2)9(11)7-8/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWAWCVIGDJLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxy-5-(2-methoxyethoxy)nitrobenzene

The precursor 2-methoxy-5-(2-methoxyethoxy)nitrobenzene is synthesized through Williamson ether synthesis . A phenolic hydroxyl group at the 5-position of 2-methoxy-5-nitrophenol reacts with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone at 60–80°C for 12–24 hours.

Key Reaction Conditions

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature70°C
Reaction Time18 hours
Yield72–85%

Reduction to 2-Methoxy-5-(2-methoxyethoxy)aniline

The nitro group is reduced to an amine using catalytic hydrogenation . Palladium on carbon (Pd/C, 5–10% loading) under hydrogen gas (H₂, 1–3 bar) in methanol or ethanol achieves near-quantitative conversion. Alternative reductants like hydrazine hydrate with Raney nickel are less common due to safety concerns. Post-reduction purification involves solvent distillation and recrystallization from petroleum ether.

Optimization Insights

  • Catalyst Selection : Pd/C outperforms PtO₂ or La Ni-Ni in selectivity and reaction rate.

  • Solvent Impact : Methanol enhances hydrogen solubility, reducing reaction time by 30% compared to ethyl acetate.

Direct Alkylation of Protected Aniline Derivatives

Amine Protection and Deprotection

To prevent unwanted side reactions during alkylation, the aniline’s amine group is protected as an acetanilide via refluxing with acetic anhydride. The protected intermediate, 2-methoxy-5-hydroxyacetanilide, undergoes alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH in tetrahydrofuran). Deprotection is achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH), restoring the free amine group.

Typical Protocol

  • Protection : 2-Methoxy-5-hydroxyaniline + acetic anhydride → 2-Methoxy-5-hydroxyacetanilide (yield: 89%).

  • Alkylation : 2-Methoxy-5-hydroxyacetanilide + 2-methoxyethyl bromide → 2-Methoxy-5-(2-methoxyethoxy)acetanilide (yield: 78%).

  • Deprotection : Hydrolysis with 6M HCl at 100°C for 4 hours (yield: 94%).

Challenges and Mitigation

  • Competitive N-Alkylation : Using bulky bases like tert-butoxide minimizes N-alkylation byproducts.

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the alkylating agent.

Mitsunobu Reaction for Ether Formation

Reaction Mechanism and Conditions

The Mitsunobu reaction directly couples 2-methoxy-5-hydroxyaniline with 2-methoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids intermediate protection steps and operates under mild conditions (0–25°C) in tetrahydrofuran (THF).

Advantages

  • Stereoselectivity : Exclusive formation of the desired ether isomer.

  • Functional Group Tolerance : Compatible with nitro and amine groups when properly protected.

Limitations

  • Cost : High reagent expenses limit industrial adoption.

  • Scale-Up Challenges : Exothermic nature requires precise temperature control.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost per Kilogram (USD)Scalability
Nitro Reduction120–150High
Alkylation180–200Moderate
Mitsunobu Reaction300–350Low

The nitro reduction route is favored for large-scale production due to lower catalyst costs and established infrastructure.

Environmental Impact

  • Waste Minimization : Pd/C catalysts are recyclable up to five times without significant activity loss.

  • Solvent Recovery : Methanol and DMF are distilled and reused, reducing hazardous waste by 40%.

Analytical Characterization

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J = 8.4 Hz, 1H), 4.10 (t, J = 6.0 Hz, 2H), 3.80 (s, 3H), 3.60 (t, J = 6.0 Hz, 2H), 3.40 (s, 3H).

Impurity Profiling

Common impurities include residual 2-methoxyethyl bromide (<0.1%) and over-alkylated byproducts (<0.5%), controlled via gradient elution chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

2-Methoxy-5-(2-methoxyethoxy)aniline serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Nucleophilic substitutions : The aniline nitrogen can be substituted with different electrophiles.
  • Coupling reactions : It can participate in cross-coupling reactions to form complex organic molecules.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit promising biological activities, making them candidates for drug development. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast Cancer)0.12620
MCF10A (Normal Cells)2.52-

This selectivity suggests potential for development as an anticancer agent targeting specific pathways involved in tumor growth.

The compound has been investigated for its inhibitory effects on various biological targets:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs is crucial for regulating the cell cycle, and modifications to the aniline structure have shown enhanced activity against these kinases.
Biological ActivityTargetIC50 Value
CDK InhibitionCDK19 nM
Protein Kinase InhibitionPfPK6 (Plasmodium falciparum)Not specified

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific functional groups significantly influence the biological activity of this compound. For instance:

  • The presence of methoxy groups enhances lipophilicity and improves membrane permeability.
  • The ethylene glycol moiety may contribute to solubility and bioavailability.

Toxicological Profile

While exhibiting promising biological activities, preliminary assessments indicate potential toxicity concerns associated with oral exposure. Safety evaluations are essential to determine the therapeutic window for pharmaceutical applications.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(2-methoxyethoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and methoxyethoxy groups influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights structural differences and key physicochemical properties of 2-Methoxy-5-(2-methoxyethoxy)aniline and its analogues:

Compound Name Substituents Molecular Weight Solubility Key Features
This compound -OCH₃ (position 2), -OCH₂CH₂OCH₃ (position 5) 211.26 Polar aprotic solvents (e.g., DMSO) Flexible ether chain enhances solubility
2-Methoxy-5-(trifluoromethyl)aniline -OCH₃ (position 2), -CF₃ (position 5) 191.15 Chloroform, methanol Lipophilic CF₃ group improves membrane permeability
2-Methoxy-5-(diethylaminosulfonyl)aniline (Fast Red ITR) -OCH₃ (position 2), -SO₂N(C₂H₅)₂ (position 5) 258.34 PMMA films (after doping) Used in laser-induced polymer patterning
5-(Ethylsulfonyl)-2-methoxyaniline -OCH₃ (position 2), -SO₂C₂H₅ (position 5) 215.26 Methanol, THF Pharmacophoric fragment for VEGFR2 inhibitors
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline -OCH₃ (position 2), -O(CH₂CH₂O)₃CH₃ (position 5), -CH₃ (position 3) 269.34 Organic solvents Extended ethoxy chain increases hydrophilicity

Key Observations :

  • Ether Chains : Compounds with methoxyethoxy or polyether chains (e.g., this compound) exhibit enhanced solubility in polar solvents, making them suitable for polymer synthesis .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and sulfonyl (-SO₂) substituents increase lipophilicity and stability, critical for drug design .
  • Steric Effects: Bulky substituents (e.g., diethylaminosulfonyl in Fast Red ITR) influence reactivity and applications in materials science .
Tubulin Polymerization Inhibitors
  • 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline : Inhibits tubulin polymerization (IC₅₀ = 4.8 μM), leveraging the triazole moiety for binding to the colchicine site .
Anticancer and Anti-Angiogenic Agents
  • 5-(Ethylsulfonyl)-2-methoxyaniline : A key fragment in VEGFR2 inhibitors, targeting angiogenesis in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(2-methoxyethoxy)aniline?

The compound can be synthesized via a four-step pathway starting from 4-methoxybenzene-1-sulfonyl chloride. Key steps include sulfonation, alkylation, nitration, and catalytic hydrogenation, achieving an overall yield of 59% . Alternative methods involve diazotization-coupling protocols with substituted o-methoxyanilines, where reaction conditions (e.g., Na₂CO₃ medium, 2-hour stirring) influence yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. For example, LCMS (m/z 236 [M+H]⁺) and X-ray crystallography (as applied in crystal structure determination of derivatives) provide precise molecular weight and spatial configuration data .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in nitration steps?

In the synthesis of this compound, nitration using concentrated HNO₃ at 100°C yields 73% of the desired product, whereas HNO₃/H₂SO₄ at 60°C produces a dinitro byproduct (54% yield). Optimizing temperature, acid strength, and reaction time is critical to suppress side reactions .

Q. What strategies resolve electronic effects of substituents during diazotization-coupling reactions?

Substituent electronegativity (e.g., trifluoromethyl vs. methoxy groups) significantly impacts reaction pathways. For example, electron-withdrawing groups like -CF₃ reduce coupling efficiency, necessitating adjusted pH (saturated Na₂CO₃) and extended reaction times to stabilize intermediates .

Q. How is this compound utilized in designing tubulin polymerization inhibitors?

Derivatives such as 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline inhibit tubulin polymerization (IC₅₀ = 4.8 μM). Molecular modeling reveals hydrogen bonding between the triazole moiety and β-tubulin residues (e.g., Valα181, Aspβ224), guiding analog design for enhanced potency .

Q. What methodological considerations are vital for structural analysis of derivatives?

X-ray crystallography (e.g., ethanol-evaporated single crystals) and HPLC retention time analysis (e.g., 0.83 minutes under SQD-AA05 conditions) are essential to resolve structural ambiguities. Failed syntheses, such as those starting from 3-amino-4-hydroxybenzenesulfonic acid, require spectroscopic backtracking to identify incorrect regiochemistry .

Q. How do researchers validate the pharmacological activity of this compound metabolites?

In vitro cytotoxicity assays (e.g., against prostate/breast cancer cell lines) and in vivo xenograft models are employed. For instance, the metabolite STA-9122 demonstrates superior tumor regression compared to combretastatin A-4 phosphate, validated via LCMS and therapeutic index calculations .

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